molecular formula C22H20N4OS B2768722 (Z)-N-(4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide CAS No. 1321956-05-1

(Z)-N-(4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Cat. No.: B2768722
CAS No.: 1321956-05-1
M. Wt: 388.49
InChI Key: IKMBVLMDVZZYGV-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C22H20N4OS and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications

Amino Alcohol Acrylonitriles and Aryl Hydrocarbon Receptor Pathway Activation Lead compound (Z)-N-(4-((2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide exhibited significant selective activity against MCF-7 breast cancer cells with a GI50 of 30 nM, demonstrating 400-fold selectivity compared to normal breast tissue (MCF10A). This research indicates the compound's potential for cancer treatment, particularly due to its mechanism of action involving the activation of the aryl hydrocarbon receptor (AhR) pathway, which plays a crucial role in mediating the effects of environmental contaminants on the expression of detoxification enzymes. The study further explores modifications to enhance hydrophobicity and activity against other cancer cell lines, like HT29 colon cancer cells (J. Baker et al., 2020).

Antimicrobial Activity of Heterocyclic Compounds Research on heterocyclic compounds incorporating the cyanoacetamide moiety, such as 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, has shown promising antimicrobial activity. The study synthesized various heterocyclic derivatives including coumarin, pyridine, and thiazole, and evaluated their antimicrobial efficacy. These findings highlight the potential of these compounds in developing new antimicrobial agents, which is crucial given the rising challenge of antibiotic resistance (S. Bondock et al., 2008).

Antitumor Activity of Benzothiazole Derivatives A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems revealed significant antitumor activity against a variety of human tumor cell lines. The compounds' structure-activity relationship was explored, demonstrating the importance of the benzothiazole moiety and the potential for developing new anticancer therapies based on this pharmacophoric group (L. Yurttaş et al., 2015).

Chemoselective Acetylation and Drug Synthesis Research into chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase demonstrated a method for synthesizing intermediates crucial for antimalarial drugs. This study exemplifies the potential of enzymatic processes in creating key intermediates for drug synthesis, offering an environmentally friendly and efficient alternative to traditional chemical synthesis methods (Deepali B Magadum & G. Yadav, 2018).

Properties

IUPAC Name

N-[4-[[(Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-14-4-5-17(10-15(14)2)21-13-28-22(26-21)18(11-23)12-24-19-6-8-20(9-7-19)25-16(3)27/h4-10,12-13,24H,1-3H3,(H,25,27)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMBVLMDVZZYGV-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)NC(=O)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)NC(=O)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.